1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Catalog No.
S889719
CAS No.
200880-40-6
M.F
C34H66NaO10P
M. Wt
688.856
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycer...

CAS Number

200880-40-6

Product Name

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

Molecular Formula

C34H66NaO10P

Molecular Weight

688.856

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1

InChI Key

QLNOOKSBAYIHQI-SKZICHJRSA-M

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]

Synonyms

(1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Tetradecanoic Acid Sodium Salt; (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Tetradecanoic Acid Monosodium Salt; 1,2-Dimyristoyl-

DMPG, also known as Dimyristoylphosphatidylglycerol Sodium Salt, is a type of phospholipid found primarily in the membranes of gram-positive bacteria []. Its applications in scientific research can be broadly categorized into two areas:

As an Internal Standard in Chromatography

DMPG's well-defined structure and charged head group make it a valuable tool in reverse-phase high-performance liquid chromatography (RP-HPLC) []. Scientists use it as an internal standard to monitor separation efficiency, retention time, and peak area of other analytes in the sample []. This ensures consistent and reliable quantification of target molecules.

As a Component of Liposomes and Model Membranes

DMPG can be used to create liposomes, which are microscopic spheres with a phospholipid bilayer similar to cell membranes []. The negatively charged phosphate group of DMPG contributes to the overall charge of the liposome, allowing researchers to study the interaction of charged molecules with membranes []. Additionally, DMPG's well-defined structure and phase transition properties make it a useful component in creating model membranes for studying membrane biophysics and drug-membrane interactions [].

Here are some additional points to consider:

  • DMPG is commercially available and relatively inexpensive, making it an accessible tool for various research applications.
  • The presence of DMPG in liposomes can influence their stability, permeability, and fusion properties []. Researchers can tailor these properties by incorporating DMPG with other types of phospholipids.

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, commonly referred to as 14:0 PG, is a phosphoglyceride that plays a crucial role in cellular membranes. It consists of a glycerol backbone with two myristic acid chains (C14:0) esterified at the sn-1 and sn-2 positions and a phosphate group attached to the sn-3 position. This compound is a minor component of most cell membranes, comprising about 1-2% of their lipid content, but can be more concentrated in specific biological contexts, such as lung surfactants, where it can constitute up to 11% of the total lipid content .

DMPG's primary function in research lies in its ability to form artificial membranes. Due to its amphiphilic nature, DMPG molecules self-assemble in aqueous environments, forming structures like micelles, liposomes, and supported bilayers. These structures mimic the structure and properties of natural cell membranes [].

  • Micelles: DMPG molecules arrange in a spherical structure with the fatty acid tails oriented inwards and the charged phosphate groups facing outwards, creating a hydrophilic outer surface.
  • Liposomes: These are closed, spherical vesicles formed by DMPG, encapsulating an aqueous core. Liposomes can be used to encapsulate and deliver drugs, enzymes, or other molecules [].
  • Supported Bilayers: DMPG can form planar structures on a solid support, mimicking the basic structure of a cell membrane. These bilayers are used for studying membrane protein interactions and other membrane-related phenomena.

By utilizing these artificial membrane structures, researchers can investigate various cellular processes, drug-membrane interactions, and membrane protein functions [].

Characteristic of phospholipids. It can undergo hydrolysis in the presence of phospholipases, leading to the release of fatty acids and lysophosphatidylglycerol. Additionally, it can be involved in transacylation reactions where fatty acids are exchanged between different glycerolipids. The presence of the phosphate group allows for further phosphorylation or dephosphorylation reactions, contributing to signaling pathways within cells .

This compound is integral to maintaining membrane integrity and fluidity. Its unique structure allows it to form bilayers essential for cell membrane formation. In lung surfactants, it reduces surface tension, aiding in respiratory function by preventing alveolar collapse. Furthermore, its role in signaling pathways has been highlighted in studies examining its influence on cellular processes such as apoptosis and cell proliferation .

Synthesis of 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt typically involves several steps:

  • Glycerol Phosphate Formation: Starting from glycerol, phosphate groups are introduced through phosphorylation.
  • Fatty Acid Esterification: Myristic acid is esterified to the hydroxyl groups at the sn-1 and sn-2 positions.
  • Sodium Salt Formation: The final product is converted into its sodium salt form through neutralization with sodium hydroxide.

These methods can be adapted for scale depending on research or industrial needs .

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt has several applications:

  • Research: It is used in studies involving lipid bilayers and membrane dynamics.
  • Drug Delivery: Its ability to form vesicles makes it suitable for encapsulating drugs for targeted delivery.
  • Clinical Testing: Its presence in amniotic fluid serves as a biomarker for fetal lung maturity .

Interaction studies have demonstrated that 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt interacts with various proteins and lipids within membranes. These interactions are crucial for understanding its role in cellular signaling and membrane dynamics. For instance, studies have shown how it modulates the activity of membrane proteins involved in transport and signaling pathways .

Several compounds share structural similarities with 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol)C16:0 fatty acidsHigher melting point due to longer fatty acid chains
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol)C18:1 fatty acidsUnsaturated chains lead to increased fluidity
1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol)C18:0 fatty acidsMore rigid bilayer structure due to saturated chains

The primary distinction of 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt lies in its specific fatty acid composition (myristic acid), which influences its physical properties and biological functions compared to other phosphoglycerides .

Appearance

Unit:100 mgPurity:98+%Physical solid

Wikipedia

Sodium 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Dates

Modify: 2023-08-15
1. S. Honda et al “Solution structure of human growth hormone-releasing factor fragment (1-29) by CD: characteristic conformational change onphospholipid membrane” Biopolymers., Vol. 31(7) pp. 869-76, 19912. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipidphospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol.43(12), pp. 1456-1464, 2002

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